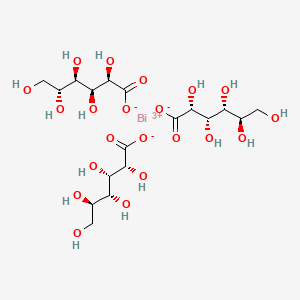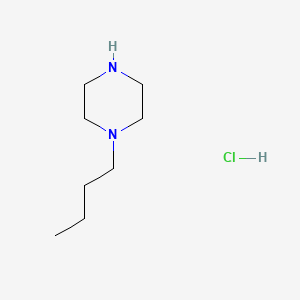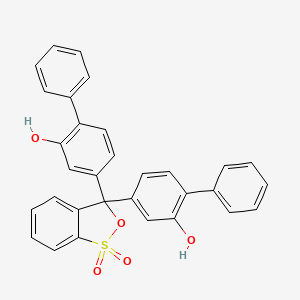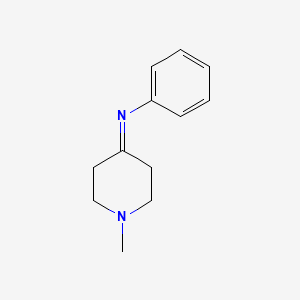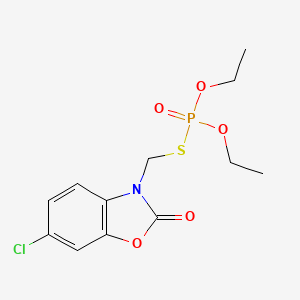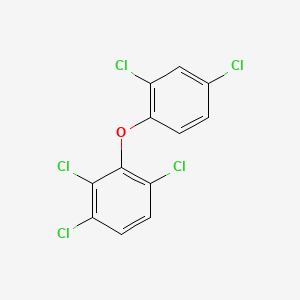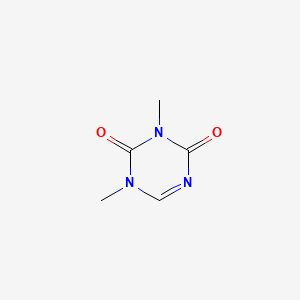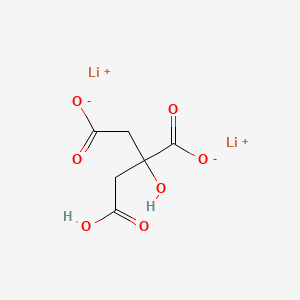
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) is a synthetic organic compound with the molecular formula C₃₀H₂₇Cl₆NO₉ and a molecular weight of 758.24 g/mol . This compound is known for its complex structure, which includes multiple dichlorophenoxy groups attached to a nitrilotriethanol backbone. It is primarily used in industrial applications and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) typically involves the esterification of nitrilotriethanol with 2,4-dichlorophenoxyacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mecanismo De Acción
The mechanism of action of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The compound’s molecular targets include auxin receptors and pathways involved in cell division and growth regulation .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the nitrilotriethanol backbone.
Tris(2,4-dichlorophenoxyacetic acid)nitrilotris(2,1-ethanediyl) ester: A compound with a similar ester linkage but different substituents.
Uniqueness
Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
93858-74-3 |
|---|---|
Fórmula molecular |
C30H27Cl6NO9 |
Peso molecular |
758.2 g/mol |
Nombre IUPAC |
2-[bis[2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl]amino]ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C30H27Cl6NO9/c31-19-1-4-25(22(34)13-19)44-16-28(38)41-10-7-37(8-11-42-29(39)17-45-26-5-2-20(32)14-23(26)35)9-12-43-30(40)18-46-27-6-3-21(33)15-24(27)36/h1-6,13-15H,7-12,16-18H2 |
Clave InChI |
MOMICOFUOXVWCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCN(CCOC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCOC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


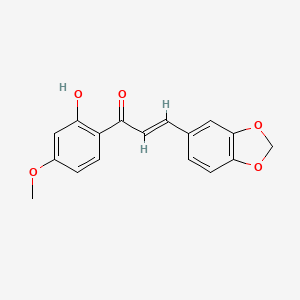
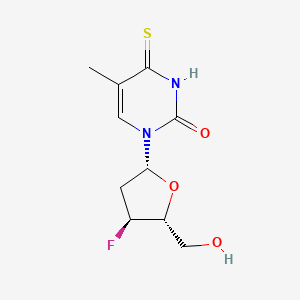
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
